m-PEG16-alcohol
Overview
Description
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol is a complex organic compound characterized by its extensive ether linkages and a terminal hydroxyl group
Mechanism of Action
Target of Action
m-PEG16-alcohol is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By exploiting this system, this compound can selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the specific function of the degraded protein.
Biochemical Analysis
Biochemical Properties
The role of m-PEG16-alcohol in biochemical reactions primarily involves its function as a linker in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker enables the formation of these PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of this compound are not directly due to the compound itself, but rather the PROTACs it helps form . These PROTACs interact with specific proteins within cells, leading to their degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the formation of PROTACs . These PROTACs bind to specific target proteins and an E3 ubiquitin ligase within cells . This binding leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol typically involves the stepwise addition of ethylene oxide units to a suitable initiator molecule. This process is often catalyzed by strong bases such as potassium hydroxide or sodium hydroxide under controlled temperature and pressure conditions. The reaction proceeds through a series of nucleophilic substitution reactions, resulting in the formation of the polyether chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and product consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol can undergo several types of chemical reactions, including:
Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various polyether derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceutical excipients and as a potential therapeutic agent.
Industry: Utilized in the production of specialty polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
- 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98,101,104,107,110,113,116,119,122,125,128,131,134,137,140,143-四十八氧杂一百四十五烷-145-醇
Uniqueness
2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
m-PEG16-alcohol is a polyethylene glycol (PEG) derivative that has garnered attention in the fields of medicinal chemistry and biochemistry, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 133604-58-7
- Molecular Weight : 736.9 g/mol
- Molecular Formula : C33H68O17
- Purity : ≥ 95%
This compound consists of a long PEG chain with a terminal alcohol group, which enhances its solubility in biological fluids and reduces immunogenicity, making it a suitable candidate for drug delivery systems and bioconjugation applications .
This compound primarily functions as a linker in the development of PROTACs, which are bifunctional molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system. The biological activity of this compound can be categorized into several key areas:
- Drug Delivery : The hydrophilic nature of PEG enhances the solubility and bioavailability of therapeutic agents.
- Targeted Protein Degradation : As part of PROTACs, this compound facilitates the selective degradation of target proteins, which is crucial in treating diseases such as cancer by eliminating oncogenic proteins .
- Immunomodulation : Studies suggest that PEGylated compounds can modulate immune responses, potentially reducing inflammation and improving therapeutic outcomes in various conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Case Study on Cancer Treatment :
A study evaluated the effectiveness of a PROTAC incorporating this compound in targeting an oncogenic protein associated with breast cancer. The results indicated that treatment led to a significant reduction in protein levels and tumor growth in preclinical models. -
Case Study on Infectious Diseases :
Another investigation explored the use of this compound-based PROTACs against viral proteins involved in hepatitis C virus (HCV) replication. The study demonstrated that these compounds effectively degraded viral proteins, reducing viral load in infected cell lines.
Research Findings
Recent research highlights the versatility and potential of this compound in various applications:
- Antibody-drug Conjugates (ADCs) : this compound can be utilized to enhance the stability and efficacy of ADCs, improving targeted delivery to cancer cells.
- Neuronal Signaling Modulation : Investigations into neuronal signaling pathways have shown that PEGylated compounds can influence neurotransmitter receptor activity, suggesting potential applications in neuropharmacology.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68O17/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h34H,2-33H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNLVYXCNRUMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561600 | |
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133604-58-7 | |
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-Hexadecaoxanonatetracontan-49-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40561600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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